Hydroxy Vandetanib-d4

Description

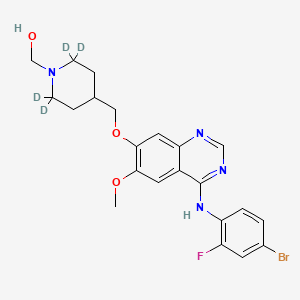

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24BrFN4O3 |

|---|---|

Molecular Weight |

495.4 g/mol |

IUPAC Name |

[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]-2,2,6,6-tetradeuteriopiperidin-1-yl]methanol |

InChI |

InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)/i6D2,7D2 |

InChI Key |

DOKXHMPUAQBETB-KXGHAPEVSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(N1CO)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO |

Origin of Product |

United States |

Synthesis and Isotopic Integrity of Hydroxy Vandetanib D4

Methodologies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Vandetanib (B581) requires precise and high-yielding chemical strategies. The choice of method depends on the desired location of the deuterium atoms, the stability of the substrate, and the availability of starting materials. Three primary methodologies are generally employed for this purpose.

Hydrogen Isotope Exchange (HIE): This is one of the most direct methods, involving the exchange of C-H bonds with C-D bonds using a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). acs.org The reaction is often catalyzed by transition metals such as palladium, platinum, or ruthenium. researchgate.netnih.gov HIE is most effective for C-H bonds that are somewhat activated, for instance, at benzylic positions or alpha to a heteroatom. While it can be applied late in the synthesis, it can sometimes lack regioselectivity, leading to a mixture of deuterated isotopomers. researchgate.net

Reductive Deuteration: This method involves the reduction of a suitable functional group using a deuterium-donating reagent. For example, a ketone, imine, or pyridinium (B92312) salt can be reduced to a deuterated alcohol or amine. Common deuterating agents include sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), or catalytic deuteration using D₂ gas. nih.gov This approach offers excellent control over the position and number of incorporated deuterium atoms.

| Methodology | Deuterium Source | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Can be performed late-stage; atom-economical. | Can lack regioselectivity; may require harsh conditions; potential for incomplete deuteration. | Labeling of activated C-H bonds on an existing scaffold. |

| Reductive Deuteration | NaBD₄, LiAlD₄, D₂/Catalyst | High regioselectivity; predictable incorporation. | Requires a suitable functional group precursor; reagent compatibility can be an issue. | Conversion of pyridines to piperidines; reduction of carbonyls. |

| Deuterated Building Block | Various deuterated starting materials | Precise control over label position and isotopic purity; high reliability. | Often requires a longer, multi-step synthesis; deuterated precursors can be expensive. | Synthesis of complex molecules where selectivity is critical. |

Targeted Synthesis Strategies for Hydroxy Vandetanib-d4 (B584742)

The synthesis of Hydroxy Vandetanib-d4, specifically deuterated at the piperidine (B6355638) ring, is most effectively achieved using the deuterated building block approach. This ensures that the four deuterium atoms are placed exclusively at the C2 and C6 positions of the piperidine ring with high isotopic enrichment. A plausible multi-step synthetic route is outlined below.

Preparation of the Deuterated Piperidine Intermediate: The key building block, (1-methylpiperidine-2,2,6,6-d4-yl)methanol, can be synthesized starting from a pyridine (B92270) derivative. For example, ethyl picolinate (B1231196) can undergo reduction with a deuterium source like D₂ gas over a platinum catalyst under acidic conditions. This process reduces the pyridine ring to a piperidine ring while incorporating deuterium at the desired positions. Subsequent N-methylation and reduction of the ester group yield the target deuterated alcohol.

Synthesis of the Hydroxylated Quinazoline (B50416) Core: A key intermediate such as 4-chloro-6-methoxy-7-hydroxyquinazoline is required. This can be prepared from commercially available starting materials like 4-hydroxy-3-methoxybenzonitrile (B1293924) through a series of reactions including nitration, reduction to an amine, and cyclization with formamide (B127407) to form the quinazolinone ring system. Subsequent chlorination provides the reactive 4-chloroquinazoline (B184009) intermediate.

Assembly of the Final Molecule: The final steps involve coupling the two key fragments.

First, a Williamson ether synthesis can be performed between the hydroxylated quinazoline core and the deuterated piperidine intermediate to form the ether linkage at the C7 position.

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloro group of the quinazoline intermediate is displaced by 4-bromo-2-fluoroaniline (B1266173) under thermal or acid-catalyzed conditions to yield the final product, this compound.

This strategic approach isolates the deuteration step to the synthesis of a simple fragment, thereby maximizing isotopic purity and preventing unwanted side reactions on the more complex quinazoline core.

Stability of Deuterium Labeling in Biological and Analytical Matrices

For a deuterated compound to function as a reliable internal standard, its isotopic label must remain stable throughout sample preparation, analysis, and under biological conditions. The stability of the label in this compound is primarily determined by the strength of the carbon-deuterium (C-D) bond.

The C-D bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), means that reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. simsonpharma.com This increased stability is a key reason for the use of deuterated compounds in metabolic studies, as it can slow down metabolism at the site of deuteration. clearsynth.com

In this compound, the deuterium atoms are located on saturated aliphatic carbons (a piperidine ring). These types of C-D bonds are exceptionally stable and are not susceptible to back-exchange (replacement of deuterium with hydrogen) under typical physiological pH conditions or during standard analytical procedures like liquid chromatography. mdpi.com Exchange would only be a concern for deuterium atoms attached to heteroatoms (e.g., O-D, N-D) or on carbons adjacent to highly acidic protons, neither of which applies to the specified deuterated positions in this molecule. Therefore, the isotopic integrity of this compound is expected to be maintained, ensuring its accuracy and reliability as an internal standard in quantitative bioanalysis.

| Factor | Influence on Stability | Relevance to this compound |

|---|---|---|

| Bond Type | Aliphatic C-D bonds are very stable. D attached to heteroatoms (N-D, O-D) or acidic carbons is labile. | Labels are on stable aliphatic carbons of a piperidine ring, ensuring high stability. |

| pH | Strongly acidic or basic conditions can promote H/D exchange at labile positions. | The C-D bonds are stable across the typical pH range encountered in biological and analytical settings. |

| Enzymatic Activity | Enzymatic cleavage of C-D bonds is slower than C-H bonds (KIE), but can still occur. | The label is metabolically stable, which is often the intended purpose of deuteration. The standard is not expected to degrade during analysis. |

| Temperature | High temperatures can potentially facilitate exchange reactions, but this is not a concern under standard conditions. | Standard analytical and storage temperatures pose no risk to label stability. |

Preclinical Metabolic Pathway Elucidation of Vandetanib Utilizing Deuterated Analogs

Investigation of Hydroxylation Pathways of Vandetanib (B581) in Biological Systems

The primary routes of vandetanib metabolism involve oxidative transformations, including N-demethylation and N-oxidation, which are forms of hydroxylation reactions occurring on the N-methyl piperidine (B6355638) moiety of the molecule. nih.gov

In vitro studies using liver microsomes from various species are fundamental for identifying and comparing metabolic pathways. When vandetanib is incubated with human hepatic microsomes, it is primarily metabolized to N-desmethylvandetanib. Conversely, studies with rat, mouse, and rabbit hepatic microsomes show that vandetanib-N-oxide is the predominant metabolite, formed at rates 4- to 8-fold higher than N-desmethylvandetanib. nih.gov This highlights significant species-specific differences in the primary routes of metabolism. Other minor phase I metabolic reactions observed in rat liver microsomes include α-hydroxylation and α-carbonyl formation. nih.gov

Table 1: Comparative In Vitro Metabolism of Vandetanib in Hepatic Microsomes

| Species | Major Metabolite | Minor Metabolite(s) |

| Human | N-desmethylvandetanib | Vandetanib-N-oxide |

| Rat | Vandetanib-N-oxide | N-desmethylvandetanib, α-hydroxylation products |

| Mouse | Vandetanib-N-oxide | N-desmethylvandetanib |

| Rabbit | Vandetanib-N-oxide | N-desmethylvandetanib |

The two principal oxidative pathways for vandetanib are catalyzed by different enzyme superfamilies. The N-demethylation of vandetanib to N-desmethylvandetanib is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4) in humans. nih.govnih.gov The high efficiency of this reaction is further stimulated by the presence of cytochrome b5. nih.gov

The formation of vandetanib-N-oxide is mediated by Flavin-Containing Monooxygenases (FMOs). nih.gov Specifically, FMO1, which is expressed in the kidney, and FMO3, found in the liver, are responsible for this N-oxidation pathway. nih.govnih.gov Studies using selective chemical inhibitors confirm this division of labor; CYP3A inhibitors significantly reduce the formation of N-desmethylvandetanib but have no effect on the production of vandetanib-N-oxide. nih.gov Conversely, FMO inhibitors attenuate the formation of the N-oxide metabolite. nih.gov In rats, liver microsomal enzymes from the CYP2C and CYP3A families are major contributors to the formation of N-desmethylvandetanib. nih.gov

In preclinical models, the status of a hydroxylated metabolite as major or minor is species-dependent. In human-derived systems (hepatic microsomes), N-desmethylvandetanib, a product of a hydroxylation-intermediate step, is considered the major metabolite, while vandetanib-N-oxide is minor. nih.gov Both of these metabolites are pharmacologically active. nih.govnih.gov

In contrast, for preclinical animal models such as the rat, the opposite is true. In vivo and in vitro studies in rats demonstrate that vandetanib-N-oxide is the major circulating metabolite, with N-desmethylvandetanib being less prominent. nih.govnih.gov Other hydroxylated metabolites, such as those resulting from α-hydroxylation on the piperidine ring, have been detected but are considered minor metabolic products in these models. nih.gov

Comparative Metabolism Studies in Animal Models (e.g., Rat, Dog)

Preclinical animal models are essential for understanding a drug's in vivo behavior. In Sprague-Dawley rats, following oral administration, vandetanib is metabolized to several phase I metabolites, including N-desmethylvandetanib, vandetanib-N-oxide, and products of α-hydroxylation and α-carbonyl formation. nih.gov A phase II glucuronide conjugate of vandetanib has also been identified in rat urine and feces. nih.govnih.gov These findings align with in vitro data showing a diverse range of oxidative metabolites in this species.

While specific studies detailing the full metabolic profile of vandetanib in dogs are not extensively published, knowledge of canine drug metabolism allows for informed predictions. The primary drug-metabolizing CYP enzyme in the dog liver is CYP3A12, which is the functional ortholog of human CYP3A4. nih.gov Given that CYP3A4 is the principal enzyme responsible for the N-demethylation of vandetanib in humans, it is highly probable that CYP3A12 plays the major role in this pathway in dogs. nih.gov Therefore, dogs would be expected to produce N-desmethylvandetanib, although the comparative ratio to N-oxide formation has not been detailed in the literature. Significant differences in drug metabolism between species, including rat and dog, are common and necessitate careful cross-species evaluation. nih.gov

Enzymatic Reaction Kinetics and Mechanisms of Hydroxylation

The kinetics of enzyme-catalyzed reactions provide insight into their efficiency and mechanisms. The CYP3A4-mediated N-demethylation of vandetanib does not follow standard Michaelis-Menten kinetics. Instead, it exhibits a sigmoidal velocity curve, which is indicative of positive cooperativity (or autoactivation). nih.gov This suggests that the binding of one molecule of vandetanib to the active site of CYP3A4 increases the enzyme's affinity for subsequent vandetanib molecules. Molecular modeling supports this, indicating that more than one vandetanib molecule can occupy the large active site of CYP3A4 simultaneously. nih.gov In contrast, other CYP enzymes that can metabolize vandetanib to a lesser extent, such as CYP1A1 and CYP2D6, display conventional hyperbolic, Michaelis-Menten kinetics. nih.gov

Table 2: Kinetic Parameters for Vandetanib Metabolism by Human CYP Isoforms

| Enzyme | Kinetic Model | Key Characteristics |

| CYP3A4 | Sigmoidal (Allosteric) | Positive cooperativity; suggests multiple substrate binding sites. |

| CYP1A1 | Hyperbolic (Michaelis-Menten) | Standard enzyme-substrate kinetics. |

| CYP2D6 | Hyperbolic (Michaelis-Menten) | Standard enzyme-substrate kinetics. |

Implications of Hydroxy Vandetanib-d4 (B584742) for Tracing and Quantifying Vandetanib Hydroxylation

The use of stable isotope-labeled compounds is a powerful strategy in modern drug metabolism research. A deuterated analog, such as hydroxy vandetanib-d4, has critical implications for accurately tracing and quantifying the formation of hydroxylated metabolites.

In the context of bioanalysis, a stable isotope-labeled version of a metabolite (e.g., this compound) is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the corresponding non-labeled metabolite (hydroxy vandetanib). researchgate.netresearchgate.net Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source, correcting for variations in sample extraction and matrix effects. This ensures the highest degree of accuracy and precision when measuring the concentration of the hydroxylated metabolite in biological matrices like plasma or microsomal incubates.

Furthermore, administering a deuterated parent drug (e.g., vandetanib-d4) allows for unambiguous tracing of metabolic pathways using a technique known as Stable Isotope Resolved Metabolomics (SIRM). nih.govnih.gov By analyzing the mass shifts in the resulting metabolites, researchers can definitively track the transformation of the deuterated parent drug into its various hydroxylated forms. This helps to elucidate complex metabolic networks, differentiate drug metabolites from endogenous compounds, and understand the kinetic isotope effect, where the heavier deuterium (B1214612) can slow the rate of bond cleavage at the labeled site, providing further insight into rate-limiting steps of metabolism. nih.govnih.gov Therefore, this compound is an indispensable tool for both the precise quantification of vandetanib's hydroxylated metabolites and for the detailed elucidation of its metabolic fate.

Preclinical Pharmacokinetic and Disposition Research Employing Hydroxy Vandetanib D4

Application of Hydroxy Vandetanib-d4 (B584742) as a Stable Isotope Internal Standard in Pharmacokinetic Studies

In quantitative bioanalysis, particularly within pharmacokinetic (PK) studies, the use of an internal standard is essential to ensure the reliability of the results. A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative mass spectrometry assays. kcasbio.com Hydroxy Vandetanib-d4, which is chemically identical to the Hydroxy Vandetanib (B581) metabolite but carries a stable, heavy isotope label (deuterium), is the ideal internal standard for the quantification of Hydroxy Vandetanib.

During sample preparation and analysis, the SIL-IS is added at a known concentration to all samples, including calibration standards, quality controls, and the unknown study samples. Because this compound has nearly identical physicochemical properties to the actual analyte (Hydroxy Vandetanib), it experiences the same variability during extraction, handling, and injection into the analytical instrument. aptochem.com By measuring the ratio of the analyte's response to the internal standard's response, the method corrects for potential variations, leading to highly accurate and precise quantification. clearsynth.com

The use of deuterated internal standards like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays offers numerous advantages over using structural analogs or other surrogate standards. kcasbio.comscispace.com

Correction for Matrix Effects: Biological samples such as plasma are complex mixtures that can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Since a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it is affected by the matrix in the same way. clearsynth.com This allows the ratio of analyte to internal standard to remain constant, normalizing the measurement and providing more accurate results. kcasbio.com

Compensation for Extraction Variability: During the process of extracting the analyte from the biological matrix, there can be sample-to-sample variability in recovery. A deuterated standard, being chemically identical, will have the same extraction recovery as the analyte, ensuring that any loss during preparation is accounted for. aptochem.com

Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations or differences in sample matrices from different individuals or species. clearsynth.com

Before a bioanalytical method can be used to analyze preclinical samples, it must be rigorously validated to demonstrate its reliability. This process involves generating a calibration curve and assessing key performance metrics.

A calibration curve is created by analyzing a series of standards with known concentrations of the analyte (Hydroxy Vandetanib) spiked into the same biological matrix as the study samples (e.g., rat plasma). A fixed amount of the internal standard (this compound) is added to each standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. A linear regression model is then applied to this curve.

The validation process assesses several key parameters to ensure the method is fit for purpose, as illustrated in the hypothetical data below.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for Hydroxy Vandetanib Assay |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Defines the quantifiable limits | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.6% to +7.8% |

| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy/precision criteria | 1 ng/mL |

In Vivo Absorption, Distribution, and Elimination Studies in Animal Models

To understand the pharmacokinetic behavior of the Hydroxy Vandetanib metabolite, in vivo studies in animal models are essential. These studies characterize the absorption, distribution, and elimination of the metabolite following the administration of the parent drug, Vandetanib.

Typically, these studies are conducted in species used for preclinical toxicology testing, such as rats and dogs. After administering a dose of Vandetanib, biological samples are collected at various time points. Blood samples are processed to plasma, and urine and feces are collected over intervals. At the end of the study, key tissues may also be collected to assess distribution. The concentrations of Hydroxy Vandetanib in these samples are then quantified using the validated LC-MS/MS method with this compound as the internal standard. The resulting concentration-time data provides a comprehensive picture of the metabolite's disposition. fda.gov

Determination of Metabolic Clearance and Elimination Half-Life in Preclinical Contexts

From the concentration-time data gathered in in vivo studies, key pharmacokinetic parameters for Hydroxy Vandetanib can be calculated. These parameters help to define how the body handles the metabolite.

Metabolic Clearance (CL): This parameter describes the volume of plasma cleared of the metabolite per unit of time through metabolic processes. It is a critical measure of the efficiency of the body's elimination mechanisms.

Elimination Half-Life (t½): This is the time required for the concentration of the metabolite in the plasma to decrease by half. nih.gov A longer half-life indicates slower elimination from the body. The half-life of Vandetanib itself is known to be very long, at approximately 19 days. nih.gov

These parameters are determined using non-compartmental analysis of the plasma concentration-time curve.

| Pharmacokinetic Parameter | Description | Hypothetical Value (Rat Model) |

|---|---|---|

| Cmax | Maximum observed plasma concentration | 150 ng/mL |

| Tmax | Time to reach Cmax | 8 hours |

| AUC (0-t) | Area under the concentration-time curve | 2100 ng*h/mL |

| Clearance (CL/F) | Apparent total clearance of the metabolite from plasma | 2.5 L/h/kg |

| Half-life (t½) | Time for plasma concentration to reduce by 50% | 24 hours |

Assessment of Species-Specific Differences in Vandetanib Disposition and Hydroxy Vandetanib Formation in Animal Models

Drug metabolism can vary significantly between different animal species due to differences in the expression and activity of metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.govresearchgate.net Therefore, it is crucial to assess the disposition of Vandetanib and the formation of its metabolites, including Hydroxy Vandetanib, in multiple preclinical species (e.g., mouse, rat, dog, monkey).

These comparative studies help in selecting the most appropriate animal model for long-term toxicology studies—ideally, a species whose metabolic profile most closely resembles that of humans. fda.gov By administering Vandetanib to different species and quantifying the resulting plasma concentrations of Hydroxy Vandetanib (using this compound as the IS), researchers can identify qualitative and quantitative differences in metabolite formation. rug.nl

The data below illustrates a hypothetical comparison of Hydroxy Vandetanib exposure across three different species, highlighting potential species-specific differences in its formation and/or elimination.

| Pharmacokinetic Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Metabolite Cmax (ng/mL) | 150 | 95 | 210 |

| Metabolite AUC (0-t) (ng*h/mL) | 2100 | 1850 | 3500 |

| Metabolite-to-Parent AUC Ratio | 0.15 | 0.08 | 0.25 |

Such data is vital for interpreting toxicology findings and for predicting the pharmacokinetic behavior of the drug and its metabolites in humans.

Analytical Methodologies for the Quantification of Hydroxy Vandetanib D4 in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of Hydroxy Vandetanib-d4 (B584742) due to its high sensitivity, specificity, and speed. nih.gov The development of a reliable LC-MS/MS method involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure that the analyte is effectively separated from matrix components and accurately quantified.

Optimization of Chromatographic Conditions for Compound Separation

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and efficient separation from endogenous interferences within a short analysis time. For Vandetanib (B581) and its related compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed.

Key parameters that are optimized include:

Analytical Column: C18 columns are frequently chosen for their ability to separate moderately polar compounds like Vandetanib and its metabolites. nih.gov For instance, a Kinetex C18 column (2.6 μ, 50 mm × 2.1 mm) has been successfully used for Vandetanib analysis. nih.gov

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and peak shape. A common approach involves a binary system of an aqueous solution with a small amount of acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for these analyses, providing stable and reproducible results. nih.govresearchgate.net

Flow Rate and Temperature: The flow rate is adjusted to balance analysis time with separation efficiency, with typical rates ranging from 0.11 mL/min to 0.7 mL/min. nih.govmdpi.com Column temperature is generally maintained at ambient or slightly elevated levels (e.g., 30-50 °C) to ensure consistent retention times and improve peak symmetry. nih.gov

Table 1: Examples of Chromatographic Conditions for Vandetanib Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kinetex C18 (2.6 μ, 50 mm × 2.1 mm) nih.gov | C18 Column nih.gov | Phenyl Column (5 µm, 250 mm x 4.6 mm) mdpi.com |

| Mobile Phase | Acetonitrile / 10mM Ammonium Formate (50/50, v/v), pH 5.0 nih.gov | Acetonitrile / 10 mM Ammonium Formate (1:1), pH 4.1 nih.gov | 0.05 M Sodium Dodecyl Sulphate, 0.3% Triethylamine, 10% n-butanol mdpi.com |

| Flow Rate | 0.11 mL/min nih.gov | 0.25 mL/min nih.gov | 0.7 mL/min mdpi.com |

| Elution Mode | Isocratic nih.gov | Isocratic nih.gov | Isocratic mdpi.com |

Mass Spectrometry Parameters for Selective Detection and Quantification

Tandem mass spectrometry is utilized for its ability to selectively detect and quantify analytes with high precision. The instrument is typically operated in the positive ion electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM). nih.gov

In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process provides excellent specificity. For Hydroxy Vandetanib-d4, the parameters would be determined by infusing a standard solution into the mass spectrometer.

Based on the known transitions for Vandetanib and its deuterated internal standard (ISTD), we can predict the likely transitions for Hydroxy Vandetanib and its d4-labeled counterpart.

Vandetanib: The monitored parent/product ion transition is m/z 475.1→112.1. nih.gov

Vandetanib-d4 (ISTD): The transition is m/z 479.1→116.2. nih.gov

Hydroxy Vandetanib: Hydroxylation adds an oxygen atom (+16 Da), so the precursor ion would be approximately m/z 491.1. The fragmentation pattern would need to be determined experimentally.

This compound: The precursor ion would be approximately m/z 495.1 (491.1 + 4 Da). The product ion would likely be shifted similarly to the Vandetanib-d4 standard.

Optimization of MS parameters such as declustering potential, collision energy, and cell exit potential is performed for the specific transitions of Hydroxy Vandetanib and this compound to maximize signal intensity.

Bioanalytical Method Validation for Preclinical Biological Matrices (e.g., Plasma, Liver Microsomes, Tissue Homogenates)

Before a bioanalytical method can be used for sample analysis in research settings, it must undergo a thorough validation process to demonstrate its reliability. This validation is performed across the types of biological matrices expected in the studies, such as plasma, liver microsomes, and various tissue homogenates. nih.govnih.gov

Precision and Accuracy Determination in Research Settings

Precision refers to the closeness of repeated measurements, while accuracy describes the closeness of the measured value to the true value. Both are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). nih.govnih.gov For bioanalytical methods, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the lower limit of quantification, LLOQ). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration. uu.nl

Table 2: Representative Precision and Accuracy Data for Vandetanib in Biological Matrices

| Matrix | Parameter | Value | Source |

|---|---|---|---|

| Human Plasma | Intra- & Inter-day Precision (%CV) | 0.66 - 2.66% | nih.gov |

| Intra- & Inter-day Accuracy | 95.05 - 99.17% | nih.gov | |

| Rat Liver Microsomes | Intra- & Inter-day Precision (%CV) | 0.97 - 3.08% | nih.gov |

| Intra- & Inter-day Accuracy | 95.8 - 100.09% | nih.gov | |

| Human CSF | Within- & Between-day Precision (%CV) | ≤ 8.8% | nih.gov |

| Within- & Between-day Accuracy | 95.0 - 98.5% | nih.gov |

Recovery and Matrix Effect Evaluation

Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery. For Vandetanib, mean recovery has been reported to be around 80%. nih.gov

Matrix effect refers to the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix. It is evaluated by comparing the response of the analyte in a post-extracted spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as it is expected to have nearly identical chromatographic behavior and ionization efficiency to the analyte of interest (Hydroxy Vandetanib).

Mechanistic Pharmacological Investigations in Preclinical Models Involving Hydroxy Vandetanib D4

Comparative In Vitro Pharmacological Activity (e.g., IC50 values) of Vandetanib (B581) and Hydroxy Vandetanib against Relevant Kinase Targets (e.g., VEGFR2, EGFR, RET)

A critical aspect of characterizing a drug and its metabolites is to compare their potency against their intended molecular targets. This is often quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Compound | Target Kinase | IC50 (nM) |

| Vandetanib | VEGFR2 | 40 |

| EGFR | 500 | |

| RET | 130 | |

| N-desmethylvandetanib | VEGFRs | Similar to Vandetanib |

| EGFR | Similar to Vandetanib | |

| RET | Data not available |

Note: The IC50 values can vary between different studies and experimental conditions.

The deuteration in Hydroxy Vandetanib-d4 (B584742) is primarily intended to serve as a stable isotope label for use as an internal standard in mass spectrometry-based quantification assays, and it is not expected to significantly alter the intrinsic inhibitory activity of the molecule.

Cellular Uptake and Intracellular Disposition Studies Using Labeled Compounds

Understanding how a drug and its metabolites enter and accumulate within cells is fundamental to comprehending their mechanism of action. Labeled compounds, such as the deuterated Hydroxy Vandetanib-d4, are invaluable tools for such investigations. The "d4" designation indicates the presence of four deuterium (B1214612) atoms, which replace hydrogen atoms at specific positions in the molecule. This isotopic labeling allows the compound to be distinguished from its non-deuterated counterparts in biological samples, typically using mass spectrometry.

Investigation of Downstream Signaling Pathway Modulation by Hydroxy Vandetanib in Preclinical Cell Lines

The inhibition of receptor tyrosine kinases by vandetanib and its active metabolites leads to the modulation of several downstream signaling pathways that are critical for tumor growth and survival. Key among these are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.

Preclinical studies have consistently shown that vandetanib effectively inhibits the phosphorylation of key proteins in these pathways nih.govnih.govaacrjournals.org. For example, in various cancer cell lines, treatment with vandetanib leads to a dose-dependent reduction in the phosphorylation of MAPK (also known as ERK) and Akt nih.govnih.gov. This inhibition of signaling ultimately results in decreased cell proliferation and increased apoptosis.

Interestingly, some studies have reported that while vandetanib inhibits the MAPK and Akt pathways, it can lead to an increase in the phosphorylation of NFκB-p65 nih.gov. The NF-κB pathway is a complex signaling cascade that can have both pro- and anti-apoptotic roles depending on the cellular context. This finding suggests that the cellular response to vandetanib may involve a complex interplay of multiple signaling pathways.

Given that the primary mechanism of action of Hydroxy Vandetanib is expected to be similar to that of the parent drug and its other active metabolites, it is highly probable that it also modulates the MAPK and Akt signaling pathways in a similar manner in preclinical cell lines.

Future Directions in Research with Hydroxy Vandetanib D4

Utility as a Research Probe for Enzyme Induction/Inhibition Studies in Preclinical Models

The metabolism of Vandetanib (B581) is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of metabolites such as N-desmethylvandetanib. core.ac.uknih.govnih.gov The introduction of deuterium (B1214612) at a metabolically active site in Hydroxy Vandetanib-d4 (B584742) can significantly alter the rate of its metabolism due to the kinetic isotope effect. This effect makes Hydroxy Vandetanib-d4 an invaluable research probe for studying enzyme induction and inhibition in preclinical models.

By comparing the metabolism of Hydroxy Vandetanib with its deuterated counterpart, researchers can precisely elucidate the contribution of specific enzymes to its breakdown. For instance, in studies involving co-administration of known CYP3A4 inducers (like rifampicin) or inhibitors (like itraconazole), this compound can serve as a stable reference compound to quantify the extent of metabolic changes. core.ac.uk This allows for a more accurate assessment of potential drug-drug interactions, a critical step in the preclinical development of new chemical entities.

Table 1: Key Metabolic Parameters of Vandetanib

| Parameter | Description | Reference |

|---|---|---|

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | core.ac.uknih.gov |

| Major Metabolites | N-desmethylvandetanib, Vandetanib N-oxide | nih.govnih.gov |

| Effect of CYP3A4 Induction | Decreased Vandetanib exposure | core.ac.uk |

Advanced Pharmacokinetic-Pharmacodynamic Modeling in Animal Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a cornerstone of drug development, providing a quantitative understanding of the relationship between drug exposure and its therapeutic effect. pharmacognosyjournal.net The use of deuterated compounds like this compound can significantly enhance the precision and predictive power of these models in animal systems.

Due to the kinetic isotope effect, deuterated drugs often exhibit a slower rate of metabolism, leading to a longer half-life and increased plasma exposure. nih.govdiscover-pharma.com By incorporating this compound into preclinical PK/PD studies, researchers can develop more sophisticated models that account for the metabolic fate of the drug and its active metabolites. This allows for a clearer distinction between the activity of the parent drug and its metabolites, leading to a more accurate prediction of the dose-response relationship and the therapeutic window in humans.

Furthermore, stable isotope-labeled compounds are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of concentration measurements in biological matrices. nih.govbiopharmaservices.comnih.govresearchgate.net The use of this compound as an internal standard for the quantification of Hydroxy Vandetanib would improve the reliability of the pharmacokinetic data used for modeling.

Application in Quantitative Proteomics for Target Engagement Studies

Understanding how a drug interacts with its intended target and other proteins within the cell is crucial for elucidating its mechanism of action and potential off-target effects. Quantitative proteomics has emerged as a powerful tool for these "target engagement" studies. dundee.ac.ukyoutube.comdiscoveryontarget.com Stable isotope labeling techniques are central to many quantitative proteomics workflows.

While direct evidence for the use of this compound in this context is emerging, its properties make it a promising tool. In a typical experiment, one set of cells or animals could be treated with non-deuterated Hydroxy Vandetanib, and another with this compound. By analyzing the proteome of these samples, researchers can identify proteins that show differential abundance or modification, providing insights into the pathways affected by the drug. One study has already demonstrated that Vandetanib alters the protein expression patterns in a rat glioma model, indicating the feasibility of such proteomic investigations. nih.gov The use of a deuterated standard would allow for more precise quantification of these changes.

Table 2: Potential Applications of this compound in Proteomics

| Application | Description |

|---|---|

| Target Identification | Identifying the primary and secondary protein targets of Hydroxy Vandetanib. |

| Off-Target Profiling | Characterizing unintended protein interactions to predict potential side effects. |

| Pathway Analysis | Elucidating the biological pathways modulated by the drug. |

Development of Novel Deuterated Vandetanib Derivatives for Mechanistic Studies

The strategic placement of deuterium atoms within a drug molecule can not only alter its pharmacokinetic profile but also provide insights into its mechanism of action. The development of novel deuterated derivatives of Vandetanib, including its metabolites, represents a promising avenue for mechanistic studies.

By selectively deuterating different positions on the Vandetanib molecule, researchers can investigate the importance of specific metabolic pathways. nih.gov For example, if deuteration of a particular site leads to a significant change in a specific pharmacological effect, it would suggest that metabolism at that site is crucial for that effect. This approach has been successfully applied to other tyrosine kinase inhibitors, where deuteration has led to improved pharmacokinetic properties and, in some cases, enhanced efficacy or reduced toxicity. discover-pharma.comdeuteroncology.com

This strategy of "deuterium switching" can lead to the development of "next-generation" inhibitors with optimized properties. deuteroncology.com The insights gained from studying a library of deuterated Vandetanib derivatives could guide the design of new drugs with improved therapeutic profiles.

Q & A

Q. What are the critical considerations for synthesizing Hydroxy Vandetanib-d4 with isotopic purity?

Methodological Answer: Synthesis should prioritize deuterium incorporation efficiency at specific positions, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize isotopic exchange. Post-synthesis purification via preparative HPLC ensures ≥98% isotopic purity, validated by comparing retention times and spectral data against non-deuterated analogs .

Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity) and analyzing degradation products via LC-MS/MS. Compare degradation profiles with Vandetanib to identify deuterium-specific stability changes. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Employ LC-MS/MS with deuterated internal standards (e.g., Vandetanib-d8) to correct for matrix effects. Validate methods per ICH guidelines, including specificity (no interference from metabolites), sensitivity (LLOQ ≤1 ng/mL), and accuracy (85–115% recovery). Cross-validate using spike-recovery experiments in plasma/tissue homogenates .

Q. What protocols ensure reproducible in vitro pharmacological profiling of this compound?

Methodological Answer: Use standardized cell lines (e.g., RET-mutant thyroid carcinoma cells) with controlled passage numbers. Pre-treat cells with CYP inhibitors to isolate deuterium effects on metabolism. Normalize data to vehicle controls and report IC50 values with 95% confidence intervals from triplicate experiments .

Q. How can researchers validate the selectivity of this compound for target kinases?

Methodological Answer: Perform kinase inhibition assays (e.g., radiometric or fluorescence-based) across a panel of 50+ kinases. Use computational docking studies to compare binding affinities with Vandetanib. Statistically analyze differences in inhibition profiles (e.g., ANOVA) to confirm deuterium-induced selectivity shifts .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic half-life be resolved?

Methodological Answer: Replicate studies using identical species (e.g., Sprague-Dawley rats), dosing regimens, and sampling intervals. Analyze liver microsomes with CYP isoform-specific inhibitors to identify metabolic pathways. Apply Bayesian statistics to reconcile inter-study variability, prioritizing data from GLP-compliant labs .

Q. What experimental designs mitigate confounding factors in assessing deuterium isotope effects (DIEs) on this compound’s efficacy?

Methodological Answer: Use crossover studies in isogenic animal models to isolate DIEs from genetic variability. Pair pharmacokinetic (AUC, Cmax) and pharmacodynamic (tumor volume, biomarker levels) endpoints. Apply mixed-effects models to account for inter-individual variability .

Q. How can researchers differentiate between active metabolites and parent compound contributions in this compound studies?

Methodological Answer: Synthesize and characterize potential metabolites (e.g., hydroxylated or glucuronidated forms) using high-resolution MS. Use stable isotope tracing in vivo and in vitro to track metabolite formation. Compare activity profiles of metabolites via dose-response assays in target cells .

Q. What strategies address discrepancies in this compound’s cytotoxicity across cell lines?

Methodological Answer: Profile baseline expression of drug transporters (e.g., ABCG2) and metabolic enzymes (e.g., CYP3A4) in each cell line using qPCR/Western blot. Corulate cytotoxicity data with expression levels via multivariate regression. Validate findings using CRISPR-engineered cell lines with knocked-out transporters .

Q. How should cross-species differences in this compound’s pharmacokinetics inform translational research?

Methodological Answer: Conduct allometric scaling using data from ≥3 species (e.g., mouse, rat, dog). Adjust for species-specific plasma protein binding and metabolic clearance rates. Validate predictions in humanized liver models or organ-on-chip systems. Report uncertainties using Monte Carlo simulations .

Key Considerations for Methodological Rigor

- Data Validation : Cross-verify findings using orthogonal techniques (e.g., SPR for binding affinity alongside kinase assays) .

- Reproducibility : Document raw data, instrument parameters, and statistical codes in supplementary materials .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain IRB approval for human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.